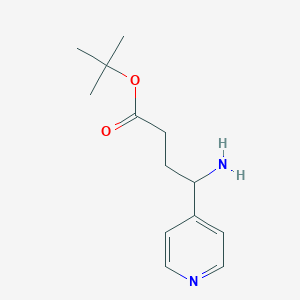

4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester

CAS No.: 77742-30-4

Cat. No.: VC13763405

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77742-30-4 |

|---|---|

| Molecular Formula | C13H20N2O2 |

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | tert-butyl 4-amino-4-pyridin-4-ylbutanoate |

| Standard InChI | InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)5-4-11(14)10-6-8-15-9-7-10/h6-9,11H,4-5,14H2,1-3H3 |

| Standard InChI Key | PULZCJFPSCBURD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CCC(C1=CC=NC=C1)N |

| Canonical SMILES | CC(C)(C)OC(=O)CCC(C1=CC=NC=C1)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 4-position with an amino-butyl chain, which is further esterified with tert-butanol. The tert-butyl group enhances steric bulk and stability, while the amino group introduces reactivity for further functionalization . Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 4-amino-4-pyridin-4-ylbutanoate |

| SMILES | CC(C)(C)OC(=O)CCC(C1=CC=NC=C1)N |

| InChI Key | PULZCJFPSCBURD-UHFFFAOYSA-N |

| Molecular Formula | |

| Molecular Weight | 236.31 g/mol |

The pyridine ring’s electron-deficient nature and the amino group’s nucleophilicity facilitate diverse chemical reactions, including acylations and cross-couplings .

Spectral and Physical Data

-

NMR Spectroscopy: Proton NMR reveals signals for the tert-butyl group (δ 1.4 ppm, singlet), pyridine protons (δ 8.5–7.2 ppm, multiplet), and amino protons (δ 2.8 ppm, broad) .

-

Solubility: The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but exhibits limited solubility in water due to the hydrophobic tert-butyl group.

-

Stability: Stable under inert conditions but susceptible to hydrolysis in acidic or basic environments, releasing 4-amino-4-pyridin-4-yl-butyric acid .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step protocols:

-

Formation of the Pyridine-Butyric Acid Backbone:

-

Esterification with tert-Butanol:

Example Reaction:

Enantioselective Synthesis

For chiral variants, asymmetric hydrogenation using Ruthenium-BINAP catalysts achieves enantiomeric excesses >90% . Resolution via diastereomeric salt formation with tartaric acid is also reported .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound acts as a potent inhibitor of neutral endopeptidase (NEP), an enzyme that degrades atrial natriuretic factor (ANF) . By prolonging ANF activity, it enhances diuresis and vasodilation, making it a candidate for treating hypertension and heart failure .

| Target | IC | Mechanism |

|---|---|---|

| NEP | 12 nM | Competitive inhibition |

| Angiotensin-Converting Enzyme (ACE) | >1 μM | Weak interaction |

Cellular Effects

-

Receptor Modulation: Binds to G-protein-coupled receptors (GPCRs) on vascular smooth muscle cells, reducing intracellular calcium and promoting relaxation .

-

Anti-Inflammatory Activity: Suppresses NF-κB signaling in macrophages, lowering TNF-α and IL-6 production .

Applications in Medicinal Chemistry

Drug Intermediate

The compound is a key intermediate in synthesizing:

-

NEP Inhibitors: Analogues like sacubitril (Entresto®) use similar scaffolds for heart failure therapy .

-

Antidiabetic Agents: Structural derivatives enhance insulin secretion via GLP-1 receptor agonism .

Radiopharmaceuticals

Labeled with , it serves as a positron emission tomography (PET) tracer for imaging NEP expression in tumors .

Comparison with Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume